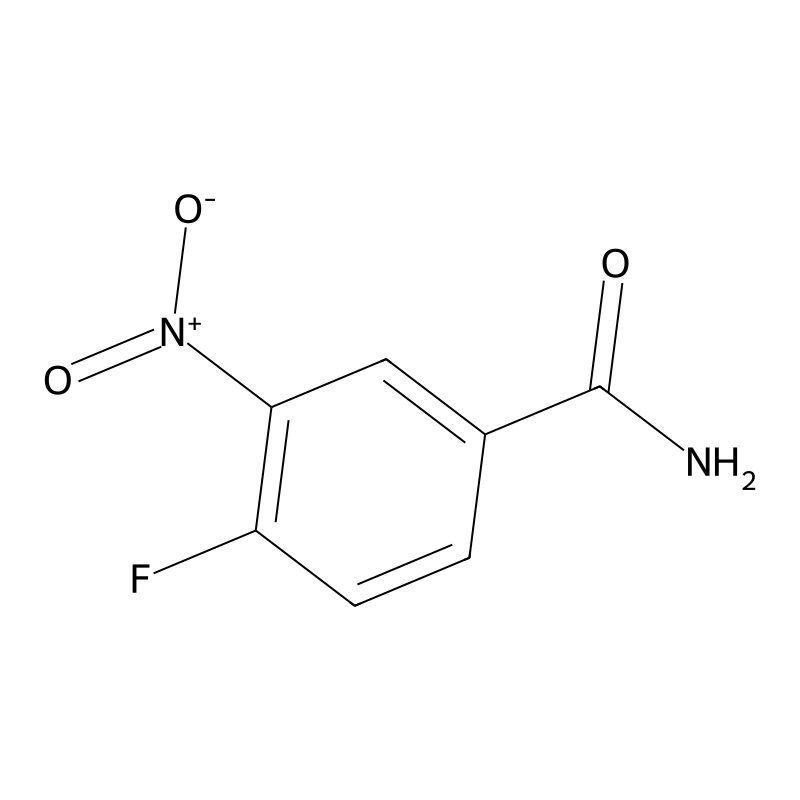

4-Fluoro-3-nitrobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomolecule Immobilization and Bioconjugation

Field: Analytical and Bioanalytical Chemistry

Application Summary: 4-Fluoro-3-nitrophenyl azide is used for biomolecule immobilization and bioconjugation.

Method: The photolinker is activated by photo-irradiation, which produces a chemical linkage.

Fluorescence Sensing of Nitroaromatic Compounds

Field: Materials Chemistry

Application Summary: Fluorescent Al(ΙΙΙ) MOFs, structurally analogous to MIL–53, are synthesized for the detection of nitroaromatic compounds.

HPLC Derivatization

Synthesis of Benzimidazoles Derivatives

Field: Pharmaceutical Chemistry

Application Summary: 4-Fluoro-3-nitrobenzoic acid is an ideal precursor for making benzimidazoles derivatives.

Pharmaceutical Intermediate

Application Summary: 4-Fluoro-3-nitrobenzonitrile is used as a pharmaceutical intermediate.

Preparation of Novel Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

Surface Engineering

Application Summary: 4-Fluoro-3-nitrophenyl azide is used in surface engineering.

Results: This method has been found to be effective for the immobilization of biomolecules.

Rapid Diagnostics

Field: Biomedical Engineering

Application Summary: 4-Fluoro-3-nitrophenyl azide is used in rapid diagnostics.

Synthesis of Antimycobacterial Benzimidazoles

4-Fluoro-3-nitrobenzamide is an aromatic organic compound characterized by a benzene ring substituted with both a fluorine atom and a nitro group at the 4 and 3 positions, respectively. Its chemical formula is , and it has a molecular weight of approximately 182.12 g/mol. This compound appears as a light yellow to tan crystalline powder, with a melting point ranging from 119°C to 126°C . The presence of the fluorine and nitro groups imparts unique chemical reactivity, making it a valuable building block in organic synthesis.

The chemical reactivity of 4-fluoro-3-nitrobenzamide is influenced by its functional groups:

- Nucleophilic Aromatic Substitution: The fluorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the ortho or para positions relative to the nitro group.

- Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in various coupling reactions.

- Formation of Esters: The amide functional group can react with alcohols to form esters, expanding its utility in synthetic applications .

4-Fluoro-3-nitrobenzamide and its derivatives have shown promising biological activities. Notably, compounds derived from it have been investigated for their potential as antimycobacterial agents and inhibitors of acetylcholinesterase and butyrylcholinesterase. These activities suggest applications in treating diseases such as tuberculosis and Alzheimer's disease . Additionally, some derivatives have been reported to exhibit anti-cancer properties by inducing apoptosis in cancer cells .

The synthesis of 4-fluoro-3-nitrobenzamide can be achieved through several methods:

- From 4-Fluorobenzoic Acid: This method involves nitration of 4-fluorobenzoic acid using concentrated nitric acid and sulfuric acid, followed by conversion to the corresponding amide through reaction with ammonia or an amine.

- Direct Fluorination: Starting from nitrobenzoic acid, fluorination can be performed using fluorinating agents under controlled conditions to yield the desired product .

- Solid-Phase Synthesis: This technique allows for the rapid generation of libraries of compounds based on 4-fluoro-3-nitrobenzamide, facilitating high-throughput screening for biological activity .

4-Fluoro-3-nitrobenzamide serves multiple roles in various fields:

- Pharmaceuticals: It acts as a precursor for synthesizing benzimidazole derivatives, which are important in drug development due to their biological activities.

- Materials Science: This compound is utilized in the preparation of polymersomes and other advanced materials due to its functional groups that facilitate polymerization reactions .

- Fluorescent Dyes: Its derivatives are explored for use in fluorescent labeling applications in biochemical assays .

Studies on the interactions of 4-fluoro-3-nitrobenzamide with biological targets have revealed insights into its mechanism of action. For example:

- Acetylcholinesterase Inhibition: Research has shown that certain derivatives can effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.

- Antimycobacterial Activity: The compound has been evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results that warrant further investigation into its therapeutic potential .

Several compounds share structural similarities with 4-fluoro-3-nitrobenzamide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-3-nitrobenzoic Acid | Contains a carboxylic acid group; similar reactivity | Antimycobacterial activity |

| 3-Fluoro-4-nitrobenzamide | Fluorine and nitro groups swapped; different regioselectivity | Potentially different biological effects |

| 4-Chloro-3-nitrobenzamide | Chlorine instead of fluorine; alters electronic properties | Varies in biological activity |

| 5-Fluoro-2-nitroaniline | Different positioning of functional groups; affects reactivity | Antimicrobial properties |

The unique combination of fluorine and nitro groups at specific positions in 4-fluoro-3-nitrobenzamide contributes to its distinct chemical behavior and biological activity compared to these similar compounds.

IUPAC Nomenclature and Systematic Identification

4-Fluoro-3-nitrobenzamide represents a substituted benzamide derivative with precise systematic identification parameters [1] [2]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-fluoro-3-nitrobenzamide, reflecting the presence of a fluorine atom at the 4-position and a nitro group at the 3-position of the benzene ring relative to the carboxamide functional group [1] [3].

The compound's systematic identifiers include Chemical Abstracts Service Registry Number 349-02-0, which serves as its unique numerical identifier in chemical databases [1] [2] [4]. The molecular formula C₇H₅FN₂O₃ indicates the presence of seven carbon atoms, five hydrogen atoms, one fluorine atom, two nitrogen atoms, and three oxygen atoms [1] [2] [3]. The molecular weight is established at 184.12 grams per mole [1] [2] [4].

Additional systematic identifiers include the International Chemical Identifier InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11) and the corresponding InChI Key XQKXDVBKKZWIAZ-UHFFFAOYSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation is expressed as C1=CC(=C(C=C1C(=O)N)N+[O-])F [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 4-fluoro-3-nitrobenzamide | [1] |

| CAS Registry Number | 349-02-0 | [1] [2] |

| Molecular Formula | C₇H₅FN₂O₃ | [1] [2] |

| Molecular Weight | 184.12 g/mol | [1] [2] |

| InChI Key | XQKXDVBKKZWIAZ-UHFFFAOYSA-N | [1] [2] |

| MDL Number | MFCD11110229 | [2] [3] |

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-fluoro-3-nitrobenzamide exhibits characteristic features of substituted benzamide compounds with specific electronic effects from the fluorine and nitro substituents [5] [6]. The benzene ring maintains its planar aromatic structure while accommodating the electronic influence of the electron-withdrawing nitro group and the electronegative fluorine atom [6] [7].

Crystallographic analysis reveals that benzamide derivatives typically adopt specific packing arrangements influenced by hydrogen bonding patterns [6] [8]. The carboxamide group provides hydrogen bond donor capabilities through its amino group and acceptor properties via the carbonyl oxygen [6] [7]. The presence of the nitro group introduces additional hydrogen bonding possibilities and affects the overall crystal packing through dipole-dipole interactions [6] [9].

The fluorine substituent contributes to the molecular geometry through its high electronegativity and compact van der Waals radius [6] [10]. Studies of related fluorinated benzamide derivatives demonstrate that fluorine substitution can influence dihedral angles between aromatic rings and affect intermolecular interactions in crystal structures [6] [7]. The nitro group, being essentially planar, can adopt various orientations relative to the benzene ring plane, with torsion angles influenced by steric and electronic factors [6] [9].

Physical property measurements indicate a melting point of 153°C, suggesting a well-ordered crystalline structure with significant intermolecular interactions [4] [11]. The predicted density of 1.482 ± 0.06 g/cm³ provides insight into the crystal packing efficiency [4] [11].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization for 4-fluoro-3-nitrobenzamide through distinct chemical shift patterns arising from the unique electronic environment created by the fluorine and nitro substituents [12] [13] [14]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals for the aromatic protons, which appear in the typical aromatic region with specific coupling patterns influenced by the substituent effects [13] [14] [15].

The carboxamide protons exhibit chemical shifts consistent with primary amide functionality, typically appearing as a broad signal in dimethyl sulfoxide solvent systems [13] [14]. The electronic effects of the electron-withdrawing nitro group and the fluorine substituent create distinct shielding patterns that affect the chemical shifts of neighboring aromatic protons [14] [15] [16].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the characteristic chemical shift of the fluorine atom attached to the aromatic ring [10] [17]. Fluorinated aromatic compounds typically exhibit fluorine-19 chemical shifts in the range of -80 to -170 parts per million relative to trichlorofluoromethane [10] [17]. The specific chemical shift depends on the electronic environment created by the adjacent nitro group and the overall aromatic system [10] [17].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct signals for each carbon atom in the molecule, with the carbonyl carbon appearing in the characteristic amide region around 170 parts per million [13] [15] [16]. The aromatic carbons exhibit chemical shifts influenced by the substituent effects, with the carbon bearing the fluorine atom showing characteristic coupling patterns due to fluorine-carbon scalar coupling [16] [10].

| NMR Technique | Key Characteristics | Chemical Shift Range |

|---|---|---|

| ¹H NMR | Aromatic protons | 7.0-8.5 ppm |

| ¹H NMR | Amide protons | 5.5-7.5 ppm (DMSO) |

| ¹⁹F NMR | Aromatic fluorine | -80 to -170 ppm |

| ¹³C NMR | Carbonyl carbon | ~170 ppm |

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides characteristic vibrational fingerprints for 4-fluoro-3-nitrobenzamide through specific absorption bands corresponding to the functional groups present in the molecule [18] [9] [19]. The carboxamide functionality exhibits distinct stretching vibrations for both the carbonyl group and the nitrogen-hydrogen bonds [18] [9].

The carbonyl stretching vibration typically appears as a strong absorption band around 1680 cm⁻¹, which is characteristic of aromatic amides [18] [9]. This frequency may be slightly influenced by the electron-withdrawing effects of the nitro and fluorine substituents, which can affect the electron density at the carbonyl group [18] [9].

The nitro group produces two characteristic strong absorption bands corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations [9] [19] [20]. The asymmetric nitro stretching typically appears between 1550-1475 cm⁻¹, while the symmetric stretching occurs in the 1360-1290 cm⁻¹ region for aromatic nitro compounds [19] [20]. These bands are among the most intense in the infrared spectrum and provide definitive identification of the nitro functionality [19] [20].

Primary amide groups exhibit characteristic nitrogen-hydrogen stretching vibrations, typically appearing as two bands around 3350-3180 cm⁻¹ corresponding to the symmetric and asymmetric stretches of the amino group [18] [9]. The amide nitrogen-hydrogen bending vibration contributes to absorption in the 1650-1580 cm⁻¹ region [18] [9].

The carbon-fluorine stretching vibration contributes to the spectral fingerprint in the 1000-1350 cm⁻¹ region, though this band may overlap with other vibrations and is typically of moderate intensity [21] [18]. Aromatic carbon-carbon stretching vibrations appear in the 1600-1450 cm⁻¹ region, providing additional structural confirmation [18] [20].

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (amide) | Stretching | ~1680 | Strong |

| NO₂ (asymmetric) | Stretching | 1550-1475 | Very Strong |

| NO₂ (symmetric) | Stretching | 1360-1290 | Very Strong |

| NH₂ (primary amide) | Stretching | 3350-3180 | Medium-Strong |

| C-F | Stretching | 1000-1350 | Medium |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-fluoro-3-nitrobenzamide reveals characteristic fragmentation patterns that provide structural information and confirm molecular identity [22] [23] [24]. The molecular ion peak appears at mass-to-charge ratio 184, corresponding to the molecular weight of the compound [22] [24].

Primary fragmentation pathways typically involve alpha-cleavage adjacent to the carbonyl group, which is a common fragmentation pattern for amide compounds [22] [25]. This process can result in the formation of an acylium ion fragment and neutral amine loss [22] [25]. The electron-withdrawing nature of both the nitro group and fluorine atom influences the stability and abundance of various fragment ions [22] [24].

The nitro group contributes to specific fragmentation patterns, including the characteristic loss of nitrogen monoxide (30 mass units) and nitrogen dioxide (46 mass units) [22] [24]. These fragmentations are particularly diagnostic for nitro-containing aromatic compounds and provide confirmatory evidence for the presence of the nitro functionality [22] [24].

Fluorine-containing fragments retain the fluorine atom due to the strong carbon-fluorine bond, resulting in fragment ions that can be distinguished from analogous non-fluorinated compounds [22] [23]. The high electronegativity of fluorine affects the charge distribution in fragment ions, potentially influencing their relative abundances [22] [23].

McLafferty rearrangement, a common fragmentation mechanism in carbonyl-containing compounds, may contribute to the formation of specific fragment ions, particularly those involving hydrogen transfers and subsequent bond cleavages [22] [25]. The specific fragmentation pattern depends on the ionization method and collision energy used in the mass spectrometric analysis [23] [24].

| Fragment Type | Typical Mass Loss | Structural Significance |

|---|---|---|

| Molecular Ion | M⁺- (184) | Molecular weight confirmation |

| Acylium Ion | Loss of NH₂ (16) | Amide functionality |

| Nitro Loss | Loss of NO (30) | Nitro group presence |

| Nitro Loss | Loss of NO₂ (46) | Nitro group presence |

| Alpha-cleavage | Variable | Carbonyl adjacent fragmentation |

Nitration Pathways for Benzamide Derivatives

Regioselective Nitration of 4-Fluorobenzamide Precursors

The regioselective nitration of 4-fluorobenzamide represents a complex synthetic challenge that requires careful consideration of both electronic and steric factors. The presence of the fluorine substituent significantly influences the regioselectivity patterns observed during electrophilic aromatic substitution reactions [1] [2].

Electronic Effects and Regioselectivity

The benzamide moiety exhibits strong meta-directing properties due to its electron-withdrawing nature, which deactivates the aromatic ring toward electrophilic attack [3] [4]. When combined with the 4-fluoro substituent, the electronic effects become more complex. Fluorine, despite being electronegative, displays unique behavior in electrophilic aromatic substitution due to its ability to participate in resonance stabilization while simultaneously exerting inductive withdrawal effects [2].

Research indicates that the nitration of 4-fluorobenzamide precursors proceeds with high meta-selectivity, typically yielding 70-80% of the desired 3-nitro product [1]. The ortho and para positions show significantly reduced reactivity, with product distributions of 10-20% and 10-15% respectively. This selectivity pattern reflects the combined deactivating effects of both the amide and fluorine substituents [4].

Mechanistic Considerations

The regioselective nitration mechanism involves the formation of a nitronium ion (NO₂⁺) as the active electrophile [5] [6]. In the case of 4-fluorobenzamide, the meta position becomes preferentially activated due to resonance effects that minimize the destabilizing influence of the electron-withdrawing substituents [1]. Computational studies using density functional theory have confirmed that the transition state energies favor meta-substitution, with energy barriers approximately 2-3 kcal/mol lower than competing pathways [1].

Steric Influences

Steric effects contribute as a secondary factor in determining regioselectivity patterns [7]. The ortho position experiences significant steric hindrance from the adjacent fluorine atom, particularly when bulky nitrating reagents are employed. This steric clash reduces the accessibility of the ortho position and further enhances the preference for meta-substitution [7].

Acid-Catalyzed vs. Metal-Mediated Nitration Mechanisms

Acid-Catalyzed Nitration Mechanisms

Traditional acid-catalyzed nitration employs mixed acid systems consisting of nitric acid and sulfuric acid in optimized ratios [5] [6]. The mechanism proceeds through a well-established pathway involving nitronium ion formation and subsequent electrophilic attack on the aromatic substrate [5].

The formation of the nitronium ion occurs through protonation of nitric acid by sulfuric acid, followed by dehydration:

HNO₃ + 2H₂SO₄ → H₃O⁺ + NO₂⁺ + 2HSO₄⁻ [5]

For 4-fluorobenzamide nitration, optimal conditions typically employ a 1:3 ratio of nitric acid to sulfuric acid at temperatures ranging from 0-70°C [8] [9]. These conditions provide yields of 60-90% with good meta-selectivity [8]. The reaction kinetics follow second-order behavior, with rate constants strongly dependent on sulfuric acid concentration [10].

Acid-Catalyzed Optimization Parameters

Temperature control proves critical for achieving high yields while minimizing side reactions. Temperatures below 50°C prevent oxidative degradation of the amide functionality, while maintaining sufficient reaction rates for practical synthesis [6]. Extended reaction times of 4-6 hours ensure complete conversion while allowing for heat dissipation [8].

Metal-Mediated Nitration Mechanisms

Metal-mediated nitration offers advantages in terms of selectivity and reaction conditions. Copper-catalyzed systems, particularly those employing copper(II) chloride dihydrate with iron(III) nitrate nonahydrate, demonstrate exceptional regioselectivity for ortho-nitration in related systems [11] [12].

The proposed mechanism for metal-mediated nitration involves coordination of the nitrate source to the metal center, generating highly reactive metal-nitro complexes [12] [13]. These complexes exhibit enhanced electrophilicity compared to free nitronium ions, enabling reactions under milder conditions [12].

Cu²⁺ + NO₃⁻ → [Cu-NO₂]⁺ + O₂ [11]

Metal-mediated systems achieve yields of 80-91% at room temperature, representing significant improvements over traditional acid-catalyzed methods [11]. The enhanced selectivity results from the coordinated delivery of the nitrating species, reducing competing reaction pathways [12].

Comparative Analysis

Metal-mediated nitration demonstrates superior functional group tolerance compared to acid-catalyzed methods [11]. The neutral to mildly acidic conditions preserve sensitive functionalities that might undergo degradation in strongly acidic mixed acid systems [12]. Additionally, the reduced reaction temperatures minimize thermal decomposition pathways that can lead to yield losses [11].

However, metal-catalyzed systems require specialized ligands and careful optimization of metal-to-substrate ratios [12]. The heterogeneous nature of some metal-catalyzed reactions can complicate scale-up considerations, particularly regarding mass transfer limitations [13].

Industrial-Scale Production Techniques

Continuous Flow Reactor Applications

Microreactor Technology

Continuous flow microreactor systems represent a paradigm shift in industrial nitration processes, offering superior control over reaction parameters compared to traditional batch methods [14] [15]. These systems excel in managing the highly exothermic nature of nitration reactions through enhanced heat transfer capabilities [14].

Modern microreactor designs achieve heat transfer coefficients of 2000-2200 W/m²K, representing a 4-10 fold improvement over conventional stirred tank reactors [16]. This enhanced heat removal capacity enables precise temperature control within ±2°C, critical for maintaining selectivity and preventing thermal runaway [14].

Design Considerations for Industrial Implementation

The scale-up of microreactor technology requires careful attention to channel geometry and flow regime optimization [16]. Liquid-liquid nitration systems benefit from droplet or dispersed flow regimes that maximize interfacial area for mass transfer [16]. Channel dimensions of 0.5-1.25 mm diameter provide optimal balance between pressure drop and mixing efficiency [16].

Recent developments in numbering-up strategies enable production capacities exceeding 150 mL/min through parallel operation of multiple reactor units [16]. This approach maintains the advantageous heat and mass transfer characteristics while achieving industrially relevant throughputs [15].

Process Intensification Benefits

Continuous flow nitration offers significant advantages in terms of residence time reduction. Typical residence times of 0.5-16 minutes represent substantial improvements over batch processes requiring 2-6 hours [14] [16]. This dramatic reduction in processing time translates directly to increased productivity and reduced capital investment requirements [15].

The small reactor volumes involved (1-50 L) minimize the inventory of hazardous materials at risk during operation [15]. This inherent safety advantage proves particularly valuable for nitration reactions, which pose significant risks due to their explosive potential [17].

Advanced Flow Reactor Configurations

Plug flow nitrators with jet impingement mixing elements demonstrate exceptional performance for industrial-scale aromatic nitration [18]. These systems achieve conversion rates exceeding 99% while maintaining nitrophenol byproduct levels below 112 ppm, representing significant improvements over batch processes [14].

The integration of online process analytical tools enables real-time monitoring and control of critical process parameters [16]. Spectroscopic methods provide immediate feedback on conversion rates and product selectivity, enabling rapid process optimization [16].

Purification Strategies and Yield Optimization

Recrystallization Methodologies

Recrystallization remains the preferred purification method for 4-fluoro-3-nitrobenzamide due to its scalability and ability to achieve high purity levels exceeding 99.5% . The optimal solvent system employs methanol-water mixtures, with the product dissolved in hot methanol at 55°C followed by controlled water addition to induce precipitation .

The recrystallization process benefits from seeding techniques that control crystal morphology and size distribution . Proper seeding reduces nucleation barriers and promotes uniform crystal growth, resulting in improved filtration characteristics and reduced downstream processing requirements .

Solvent Selection Criteria

The choice of recrystallization solvent significantly impacts both yield and purity outcomes. Methanol-water systems provide optimal solubility characteristics for 4-fluoro-3-nitrobenzamide, with solubility decreasing dramatically upon water addition . This sharp solubility transition enables efficient precipitation while minimizing product losses in the mother liquor .

Alternative solvent systems, including ethanol-water and acetone-water mixtures, show promise for specific applications but generally provide lower recovery yields compared to methanol-water systems . The selection criteria must balance solubility characteristics, environmental considerations, and economic factors .

Advanced Purification Techniques

Column chromatography provides exceptional purity for analytical samples but suffers from limited scalability for industrial applications . Silica gel chromatography using hexane-ethyl acetate gradient elution achieves purities of 95-98% but with recovery yields limited to 70-85% .

Liquid-liquid extraction offers a scalable alternative for preliminary purification steps . Dichloromethane-water systems effectively remove polar impurities while maintaining good recovery yields of 80-90% . This technique proves particularly valuable as a pre-purification step before recrystallization .

Yield Optimization Strategies

Process optimization studies demonstrate that yield maximization requires careful balance of reaction conditions and purification strategies [20]. Statistical design of experiments approaches enable systematic optimization of multiple variables simultaneously [20].

Temperature control during crystallization proves critical for yield optimization . Controlled cooling rates of 0.5-1°C/min provide optimal crystal growth conditions while minimizing occlusion of impurities . Rapid cooling leads to small crystal formation and increased surface area, potentially trapping impurities and reducing overall purity .

Industrial Process Integration

The integration of purification steps into continuous flow processing streams represents an emerging area of development [16]. Inline crystallization units enable direct product isolation from reaction streams, eliminating intermediate handling steps and reducing overall processing costs [16].

Heat integration between reaction and purification steps provides significant energy savings [16]. The exothermic nature of nitration reactions can provide thermal energy for downstream evaporation or crystallization operations, improving overall process efficiency [16].

Quality Control and Analytical Methods

Modern industrial processes employ comprehensive analytical monitoring to ensure consistent product quality . High-performance liquid chromatography provides quantitative analysis of product purity and impurity profiles . Nuclear magnetic resonance spectroscopy confirms structural integrity and absence of isomeric impurities .

Process analytical technology enables real-time monitoring of purification operations [16]. Inline spectroscopic methods provide immediate feedback on crystal formation and purity development, enabling rapid process adjustments to maintain optimal performance [16].